3-(2,4-Dinitrophenyl)prop-2-enal
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Overview
Description
3-(2,4-Dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dinitrophenyl group attached to a prop-2-enal moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)prop-2-enal typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as methanol and sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with adjustments made for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with nucleophiles in a two-step process involving addition followed by elimination.
Conjugate Additions: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, hydrides, and other nucleophiles. Reaction conditions typically involve the use of solvents like methanol and acidic or basic catalysts to promote the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while conjugate additions can produce enolate intermediates that tautomerize back to carbonyl compounds .
Scientific Research Applications
3-(2,4-Dinitrophenyl)prop-2-enal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitrophenyl)prop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. In biological systems, it can function as a protonophore, shuttling protons across membranes and disrupting the proton gradient, which affects ATP production .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenylhydrazine: A reagent used in the detection of carbonyl compounds, forming hydrazones.
Cinnamaldehyde: A compound with a similar prop-2-enal structure but different functional groups, known for its use in flavoring and fragrance.
Uniqueness
3-(2,4-Dinitrophenyl)prop-2-enal is unique due to its combination of the dinitrophenyl group and the prop-2-enal moiety, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
183018-46-4 |
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Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6N2O5/c12-5-1-2-7-3-4-8(10(13)14)6-9(7)11(15)16/h1-6H |
InChI Key |
NOFZQFGFJQQHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=CC=O |
Origin of Product |
United States |
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